3,4-Dicaffeoylquinic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

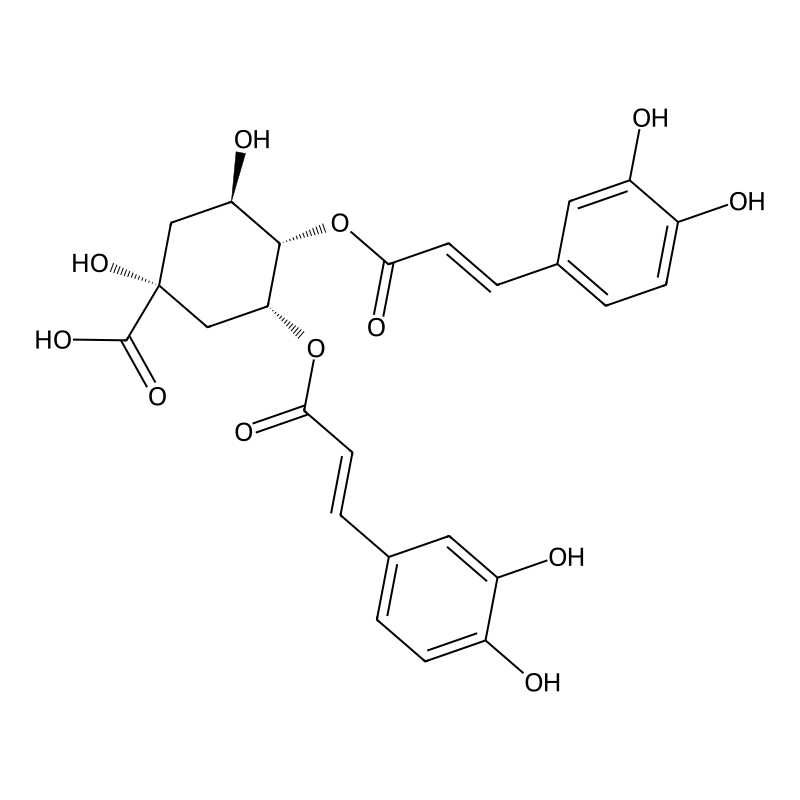

3,4-Dicaffeoylquinic acid is a polyphenolic compound categorized under caffeoylquinic acids. Its chemical structure consists of a quinic acid moiety esterified with two caffeic acid units, making it a significant member of the larger class of compounds known as dicaffeoylquinic acids. The compound is represented by the chemical formula and has a complex stereochemistry due to the presence of multiple hydroxyl groups and stereocenters on the cyclohexane ring of the quinic acid backbone. It is commonly found in various plant sources, particularly in coffee (Coffea species), where it contributes to the flavor and health benefits associated with coffee consumption .

- Esterification: The formation of 3,4-dicaffeoylquinic acid involves the esterification of quinic acid with caffeic acid.

- Hydrolysis: Under acidic or basic conditions, 3,4-dicaffeoylquinic acid can hydrolyze back into its constituent caffeic acids and quinic acid.

- Oxidation: The compound can participate in oxidation reactions, particularly under light exposure or in the presence of reactive oxygen species, leading to the formation of various oxidized products.

These reactions are significant in food chemistry, particularly during processes like coffee roasting, where thermal degradation and isomerization can affect flavor profiles .

3,4-Dicaffeoylquinic acid exhibits a range of biological activities:

- Antioxidant Properties: It has demonstrated strong antioxidant capabilities, protecting cells from oxidative stress induced by environmental factors such as UV radiation .

- Anti-inflammatory Effects: Research indicates that it can modulate inflammatory responses, potentially benefiting conditions related to chronic inflammation .

- Antiviral Activity: Notably, 3,4-dicaffeoylquinic acid has shown effectiveness against influenza viruses by enhancing viral clearance in infected models .

These properties make it a compound of interest in nutritional and pharmaceutical research.

The synthesis of 3,4-dicaffeoylquinic acid can be achieved through several methods:

- Natural Extraction: It can be extracted from plant materials such as coffee beans or other caffeinated plants.

- Chemical Synthesis: Laboratory synthesis typically involves:

- Starting with quinic acid and reacting it with caffeic acid derivatives under controlled conditions to promote esterification.

- Utilizing acyltransferase enzymes to facilitate the reaction in a more biologically relevant manner.

Recent advancements have also explored biotechnological approaches using microbial fermentation to produce caffeoylquinic acids more sustainably .

3,4-Dicaffeoylquinic acid has several applications:

- Food Industry: Used as a natural preservative and flavor enhancer due to its antioxidant properties.

- Pharmaceuticals: Investigated for its potential therapeutic effects against oxidative stress-related diseases and viral infections.

- Cosmetics: Incorporated into skincare products for its protective effects against UV damage and skin aging .

3,4-Dicaffeoylquinic acid shares structural similarities with other caffeoylquinic acids. Here are some notable comparisons:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1,3-Dicaffeoylquinic Acid | Dicaffeoylquinic Acid | Different substitution pattern leading to unique bioactivity. |

| 3,5-Dicaffeoylquinic Acid | Dicaffeoylquinic Acid | Exhibits different antioxidant capacities compared to 3,4-dicaffeoylquinic acid. |

| Chlorogenic Acid | Monocaffeoylquinic Acid | Contains only one caffeic acid unit; less complex bioactivity profile. |

| 4,5-Dicaffeoylquinic Acid | Dicaffeoylquinic Acid | Similar but distinct effects on inflammation and oxidative stress. |

The uniqueness of 3,4-dicaffeoylquinic acid lies in its specific arrangement of caffeic acids which influences its biological activity and potential health benefits.

Molecular Structure and Formula

3,4-Dicaffeoylquinic acid possesses the molecular formula C₂₅H₂₄O₁₂ with a molecular weight of 516.45 grams per mole [1] [5]. The compound is formally designated under the Chemical Abstracts Service registry number 14534-61-3 [5]. The complete International Union of Pure and Applied Chemistry nomenclature describes the compound as (1R,3R,4S,5R)-3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylic acid [1] [2].

The structural architecture consists of a quinic acid core bearing two caffeoyl substituents at the 3 and 4 positions [1]. The quinic acid moiety maintains its characteristic cyclohexane ring structure with hydroxyl groups at positions 1 and 5, while the carboxylic acid functionality remains intact at the C-1 position [3]. Each caffeoyl group contains the characteristic 3,4-dihydroxyphenyl moiety connected through an α,β-unsaturated carbonyl linkage [4].

Table 1: Molecular Structure Properties of 3,4-Dicaffeoylquinic acid

| Property | Value |

|---|---|

| Molecular Formula | C₂₅H₂₄O₁₂ |

| Molecular Weight | 516.45 g/mol |

| CAS Number | 14534-61-3 |

| IUPAC Name | (1R,3R,4S,5R)-3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylic acid |

| InChI Key | UFCLZKMFXSILNL-RVXRWRFUSA-N |

| SMILES | O[C@@H]1CC@(CC@@H[C@@H]1OC(=O)\C=C\c3ccc(O)c(O)c3)C(O)=O |

Stereochemistry and Isomeric Forms

The stereochemical complexity of 3,4-dicaffeoylquinic acid arises from multiple chiral centers within the quinic acid backbone [9]. The compound contains four defined stereocenters at carbons 1, 3, 4, and 5 of the cyclohexane ring, with the absolute configuration established as 1R,3R,4S,5R [8]. This specific stereochemical arrangement distinguishes it from other dicaffeoylquinic acid isomers and contributes to its unique biological properties [9].

The caffeoyl substituents exhibit E-configuration across their α,β-unsaturated double bonds, representing the thermodynamically favored geometric isomer [10]. Under certain conditions, particularly ultraviolet irradiation, geometric isomerization can occur, leading to the formation of cis-isomers [10]. However, the naturally occurring form predominantly maintains the E-configuration [13].

The quinic acid portion possesses four potential hydroxyl substitution sites, giving rise to fifteen possible combinations when considering mono-, di-, tri-, and tetra-substituted caffeoylquinic acids [9]. Among the dicaffeoylquinic acid isomers, six distinct positional isomers exist: 1,3-, 1,4-, 1,5-, 3,4-, 3,5-, and 4,5-dicaffeoylquinic acids [14]. The 3,4-isomer represents an adjacent substitution pattern, contrasting with non-adjacent isomers such as 3,5-dicaffeoylquinic acid [28].

Table 2: Stereochemical Features of 3,4-Dicaffeoylquinic acid

| Feature | Detail |

|---|---|

| Total Stereocenters | 4 |

| Defined Stereocenters | 4/4 |

| Configuration at C1 | R |

| Configuration at C3 | R |

| Configuration at C4 | S |

| Configuration at C5 | R |

| E/Z Centers | 2 |

| Double Bond Configuration | Both caffeoyl groups have E configuration |

Physicochemical Properties

Solubility Characteristics

The solubility profile of 3,4-dicaffeoylquinic acid reflects its amphiphilic nature, combining hydrophilic quinic acid and lipophilic caffeoyl components [7]. In dimethyl sulfoxide, the compound demonstrates excellent solubility at 50 milligrams per milliliter, equivalent to 96.81 millimolar concentration [7]. This high solubility in polar aprotic solvents facilitates its use in analytical and research applications [7].

Aqueous solubility varies considerably with buffer composition and pH [17]. In phosphate-buffered saline at physiological pH 7.2, solubility reaches approximately 2 milligrams per milliliter [17]. Pure water provides adequate dissolution for most analytical purposes, though specific quantitative values depend on temperature and ionic strength conditions [3].

Organic solvent solubility follows predictable patterns based on polarity matching [17]. Methanol and ethanol both provide limited solubility at approximately 0.2 milligrams per milliliter [17]. Dimethyl formamide offers improved dissolution at approximately 2 milligrams per milliliter, similar to aqueous buffer systems [17]. These solubility characteristics influence analytical method development and biological assay protocols [16].

Table 3: Solubility Characteristics of 3,4-Dicaffeoylquinic acid

| Solvent | Solubility | Reference |

|---|---|---|

| DMSO | 50 mg/mL (96.81 mM) | [7] |

| Methanol | ~0.2 mg/mL | [17] |

| Water | Soluble | [3] |

| PBS (pH 7.2) | ~2 mg/mL | [17] |

| Ethanol | ~0.2 mg/mL | [17] |

| Dimethyl formamide | ~2 mg/mL | [17] |

Stability Under Various Conditions

Thermal stability studies reveal that 3,4-dicaffeoylquinic acid exhibits moderate stability under standard storage conditions [18]. At room temperature over seven days, the compound experiences 7.82% degradation, representing intermediate stability among dicaffeoylquinic acid isomers [18]. Refrigeration at 4°C significantly improves stability, with minimal degradation observed over equivalent time periods [18].

Light exposure profoundly affects compound stability through photoisomerization mechanisms [18]. Transparent glass storage under ambient lighting conditions leads to significant degradation and geometric isomerization [10]. Protection from light through brown glass containers substantially improves stability profiles [18]. Ultraviolet irradiation specifically promotes trans-to-cis isomerization of the caffeoyl double bonds [10].

pH influences stability through different mechanisms [18]. Under acidic conditions, 3,4-dicaffeoylquinic acid remains relatively stable with minimal degradation [18]. Neutral and basic pH conditions promote isomerization reactions, leading to rearrangement of caffeoyl substituents to alternative positions on the quinic acid ring [18]. This pH-dependent isomerization represents a significant consideration for formulation and storage protocols [18].

Solvent choice affects long-term stability significantly [18]. Methanol solutions demonstrate poor stability with substantial degradation after seven days of storage [18]. Aqueous solutions provide superior stability compared to organic solvents, making water-based systems preferable for extended storage [18].

Table 4: Stability of 3,4-Dicaffeoylquinic acid Under Various Conditions

| Condition | Stability | Notes |

|---|---|---|

| Room temperature (7 days) | 7.82% degradation | Higher degradation than mono-acyl CQAs |

| 4°C (7 days) | Relatively stable | Minimal degradation observed |

| Light exposure (transparent glass) | Significant degradation | UV irradiation causes geometric isomerization |

| Dark storage (brown glass) | More stable | Protection from light improves stability |

| Acidic pH | Stable | No significant degradation |

| Neutral pH | Isomerization occurs | Rapid isomerization to other positions |

| Basic pH | Isomerization occurs | Rapid isomerization to other positions |

| Methanol solution | Unstable | Significant degradation after 7 days |

| Aqueous solution | More stable than methanol | Preferred storage medium |

Spectroscopic Properties

Ultraviolet-visible spectroscopy reveals characteristic absorption maxima that facilitate identification and quantification [17] [19]. The compound exhibits three prominent absorption bands at 222, 248, and 326 nanometers [17]. These absorption features arise from π-π* transitions within the conjugated caffeoyl chromophores [19]. The extended conjugation system encompassing both caffeoyl substituents contributes to the distinctive spectroscopic signature [19].

Nuclear magnetic resonance spectroscopy provides detailed structural information through characteristic chemical shift patterns [24]. Proton nuclear magnetic resonance spectroscopy shows distinctive signals for the quinic acid protons, with H-3 and H-4 appearing as downfield multipiples between 5.03-5.16 parts per million due to deshielding by adjacent ester groups [24]. The caffeoyl aromatic protons appear in the typical range of 6.2-7.6 parts per million [24].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the ester carbonyl carbons around 169.1 parts per million [24]. Aromatic carbons appear between 142-148 parts per million for quaternary carbons and 115-122 parts per million for protonated aromatic carbons [24]. The quinic acid carbons show characteristic patterns, with C-2 and C-6 appearing between 30-40 parts per million [24].

Infrared spectroscopy demonstrates characteristic functional group absorptions [25]. The ester carbonyl stretch appears between 1740-1750 wavenumbers, confirming the presence of caffeoyl ester linkages [25]. Broad hydroxyl stretching bands between 3200-3600 wavenumbers indicate the presence of multiple phenolic hydroxyl groups [25].

Mass spectrometry provides molecular weight confirmation and fragmentation patterns for structural elucidation [26] [27]. Electrospray ionization in negative mode yields the molecular ion peak at mass-to-charge ratio 515 [26]. Tandem mass spectrometry reveals characteristic fragmentation patterns involving loss of caffeoyl fragments, producing base peaks at mass-to-charge ratios 353, 191, and 179 [27]. The fragmentation behavior allows discrimination between dicaffeoylquinic acid isomers based on the relative ease of caffeoyl group elimination [27].

Table 5: Spectroscopic Properties of 3,4-Dicaffeoylquinic acid

| Technique | Characteristic Values | Notes |

|---|---|---|

| UV-Vis (λmax) | 222, 248, 326 nm | Three characteristic absorption bands |

| ¹H NMR (key signals) | δH 5.03-5.16 (H-3, H-4), 6.2-7.6 (caffeoyl) | H-4 downfield shift indicates C4 esterification |

| ¹³C NMR (key signals) | δC 169.1 (C=O), 142-148 (aromatic), 115-122 (aromatic CH) | Carbonyl carbon around 169 ppm |

| IR (C=O stretch) | 1740-1750 cm⁻¹ | Ester carbonyl stretching |

| IR (O-H stretch) | 3200-3600 cm⁻¹ | Broad O-H stretching of phenolic groups |

| Mass Spectrometry [M-H]⁻ | m/z 515 | Molecular ion peak |

| MS/MS base peak | m/z 353, 191, 179 | Loss of caffeoyl fragments |

Structure-Activity Relationships

The adjacent substitution pattern of caffeoyl groups at positions 3 and 4 confers enhanced antioxidant activity compared to non-adjacent dicaffeoylquinic acid isomers [28]. This enhanced activity results from improved electron delocalization and conjugation between the adjacent ester substituents [28]. The spatial proximity of caffeoyl groups facilitates cooperative interactions that stabilize radical intermediates more effectively than isolated substituents [28].

The presence of two caffeoyl groups provides superior antioxidant capacity compared to mono-caffeoylquinic acids through multiple mechanisms [28]. Each caffeoyl moiety contributes catechol hydroxyl groups capable of hydrogen atom transfer and electron donation [28]. The cumulative effect of multiple phenolic groups enhances radical scavenging capacity and metal chelation potential [28].

The E-configuration of the α,β-unsaturated double bonds proves essential for optimal biological activity [37]. This geometric arrangement provides the proper spatial orientation for target protein binding and enzyme inhibition [37]. Isomerization to Z-configuration disrupts these interactions and typically reduces biological potency [10].

The stereochemical configuration of the quinic acid backbone determines binding conformation and molecular recognition [9]. The specific 1R,3R,4S,5R configuration positions the caffeoyl substituents in optimal orientations for interaction with biological targets [37]. Alternative stereochemical arrangements would alter the three-dimensional structure and potentially compromise activity [9].

The catechol hydroxyl groups within each caffeoyl moiety represent the primary sites of antioxidant functionality [28]. These ortho-dihydroxyl arrangements facilitate both hydrogen atom transfer and single electron transfer mechanisms [28]. The electron-rich aromatic systems can stabilize radical species through resonance delocalization [28].

Ester linkage positions influence both stability and bioavailability through differential susceptibility to hydrolytic enzymes [18]. The 3,4-substitution pattern experiences moderate hydrolytic stability compared to other isomers [18]. This balance between stability and metabolic lability affects both analytical handling and biological activity duration [18].

Table 6: Structure-Activity Relationships of 3,4-Dicaffeoylquinic acid

| Structural Feature | Activity Impact | Mechanism |

|---|---|---|

| Adjacent caffeoyl substitution (3,4-position) | Higher antioxidant activity than non-adjacent isomers | Enhanced conjugation and electron delocalization |

| Number of caffeoyl groups (di-substitution) | Superior to mono-caffeoylquinic acids | More phenolic groups for radical scavenging |

| E-configuration of double bonds | Essential for biological activity | Optimal spatial arrangement for target binding |

| Quinic acid stereochemistry (1R,3R,4S,5R) | Determines binding conformation | Proper orientation in binding sites |

| Catechol hydroxyl groups | Primary antioxidant functionality | Hydrogen donation and electron transfer |

| Ester linkage position | Influences stability and bioavailability | Susceptibility to hydrolysis and metabolism |

Comparative Analysis with Related Caffeoylquinic Acids

Among the dicaffeoylquinic acid isomers, 3,4-dicaffeoylquinic acid demonstrates intermediate antioxidant activity [28] [38]. Adjacent caffeoyl substitution provides enhanced activity compared to non-adjacent isomers such as 3,5-dicaffeoylquinic acid and 1,5-dicaffeoylquinic acid [28]. However, 4,5-dicaffeoylquinic acid typically exhibits the highest antioxidant activity among all dicaffeoylquinic acid isomers [28] [38].

Stability comparisons reveal distinct patterns among isomers [18]. 3,4-Dicaffeoylquinic acid shows moderate stability with 7.82% degradation over seven days at room temperature [18]. This stability profile surpasses 3,5-dicaffeoylquinic acid, which experiences 14.43% degradation under identical conditions [18]. However, 4,5-dicaffeoylquinic acid demonstrates superior stability with only 10.08% degradation [18].

Natural abundance varies significantly among dicaffeoylquinic acid isomers across different plant species [36]. 3,5-Dicaffeoylquinic acid typically represents the most abundant isomer in most plant tissues [36]. 3,4-Dicaffeoylquinic acid occurs at moderate levels, while 1,3- and 1,5-dicaffeoylquinic acids appear at relatively low concentrations [36]. This distribution pattern influences both commercial availability and research accessibility [36].

Biological activity profiles demonstrate isomer-specific differences in various assay systems [33] [34]. 3,4-Dicaffeoylquinic acid and 3,5-dicaffeoylquinic acid exhibit similar neuroprotective effects in hydrogen peroxide-induced cell damage models [33]. However, 4,5-dicaffeoylquinic acid often demonstrates superior activity in inflammatory response assays [34]. These activity differences reflect the influence of substitution patterns on molecular interactions [34].

Analytical discrimination between isomers requires sophisticated techniques due to identical molecular weights and similar chemical properties [14] [27]. Liquid chromatography-tandem mass spectrometry provides the most reliable method for isomer identification through characteristic fragmentation patterns [27]. Nuclear magnetic resonance spectroscopy also enables isomer discrimination through distinctive chemical shift patterns [24].

Pharmacokinetic properties differ among dicaffeoylquinic acid isomers due to varying stability and metabolic susceptibility [34]. Absorption rates may vary based on isomerization during digestion [34]. 3,4-Dicaffeoylquinic acid demonstrates intermediate absorption compared to other isomers [34]. These pharmacokinetic differences influence biological activity duration and efficacy in various applications [34].

Table 7: Comparative Analysis of 3,4-Dicaffeoylquinic acid with Related Compounds

| Compound | Antioxidant Activity (IC50) | Stability | Natural Abundance |

|---|---|---|---|

| 3,4-Dicaffeoylquinic acid | High (adjacent substitution) | Moderate (7.82% degradation) | Moderate |

| 3,5-Dicaffeoylquinic acid | Moderate (non-adjacent) | Lower (14.43% degradation) | Highest in most plants |

| 4,5-Dicaffeoylquinic acid | Highest among diCQAs | Highest (10.08% degradation) | Variable |

| 1,3-Dicaffeoylquinic acid | Moderate (non-adjacent) | Highest among diCQAs | Low |

| 1,5-Dicaffeoylquinic acid | Moderate (non-adjacent) | Moderate | Low |

| 5-Caffeoylquinic acid (chlorogenic acid) | Lower than diCQAs | Higher than diCQAs | Highest |

Occurrence in Lonicera japonica

3,4-Dicaffeoylquinic acid has been consistently identified as a significant bioactive component in Lonicera japonica flowers [1] [2] [3] [4]. This compound is present alongside other dicaffeoylquinic acid isomers in the floral tissues, contributing to the antimicrobial properties of this traditional Chinese medicinal plant [2]. Research demonstrates that Lonicera japonica flowers contain multiple caffeoylquinic acid derivatives, with 3,4-dicaffeoylquinic acid representing one of the major phenolic constituents [5]. The presence of this compound in the flowers has been confirmed through various analytical techniques including liquid chromatography-mass spectrometry analysis [2].

Presence in Ilex kaushue

Ilex kaushue represents a particularly rich source of 3,4-dicaffeoylquinic acid, with the compound demonstrating significant bioactive properties [6] [7] [8] [9] [10]. Studies have shown that 3,4-dicaffeoylquinic acid isolated from Ilex kaushue extracts exhibits potent anti-enterovirus A71 activity, with broad inhibitory spectrum against different viral genotypes [6] [8] [9]. The compound has been isolated and purified to high purity levels (≥98%) from this plant source [11] [12]. Research indicates that Ilex kaushue serves as both a therapeutic source and a model system for studying the antiviral mechanisms of 3,4-dicaffeoylquinic acid [8] [13] [10] [14].

Content in Coffee Species

Coffee species represent significant natural sources of 3,4-dicaffeoylquinic acid, with notable variations between different coffee types and processing methods. In Arabica coffee beverages prepared by filter methods, concentrations of 3.53 mg/100 ml have been documented [15] [16]. Robusta coffee beverages show higher concentrations at 5.96 mg/100 ml [15], while regular coffee preparations contain approximately 2.66 mg/100 ml [17]. Decaffeinated coffee beverages demonstrate the highest mean content at 7.55 mg/100 ml, with a range extending from 0.00 to 18.56 mg/100 ml [15].

The compound is also present in coffee leaves, where it has been identified alongside other caffeoylquinic acid derivatives [18] [19]. Coffee plant tissues show developmental stage-dependent accumulation patterns, with young coffee fruits and developing seeds containing detectable levels of 3,4-dicaffeoylquinic acid [20] [21] [22] [23]. Research indicates that the biosynthetic activity and accumulation of dicaffeoylquinic acids in coffee plants varies significantly during fruit development and ripening stages [21] [22] [23].

Distribution in Other Plant Species

3,4-Dicaffeoylquinic acid demonstrates widespread distribution across numerous plant families, particularly within the Asteraceae family. Cichorium intybus (chicory) leaves contain this compound as part of their complex phenolic profile [24] [25] [26] [27] [28] [29]. The compound has been identified in various Artemisia species, including Artemisia annua, where it occurs alongside other dicaffeoylquinic acid derivatives [30] [31] [32] [33] [34].

Sweet potato (Ipomoea batatas) represents another important source, with particularly high concentrations found in young leaves (2890.8 mg/100 g dry weight), decreasing significantly in mature leaves (342.3 mg/100 g dry weight) and old leaves (139.6 mg/100 g dry weight) [35] [36]. In sweet potato storage roots, the compound has been detected across various cultivars, with differences noted between local and international varieties [37] [38].

Globe artichoke (Cynara scolymus) contains 3,4-dicaffeoylquinic acid in both heads and processing byproducts [39] [40] [41] [42]. Environmental stress conditions, particularly ultraviolet-C exposure, have been shown to increase the biosynthesis of dicaffeoylquinic acids in artichoke leaves [43] [42].

Other notable plant sources include Salicornia herbacea, where novel dicaffeoylquinic acid derivatives have been isolated from aerial parts with concentrations of 71.9 ± 1.9 μg/100 g fresh weight [44] [45]. Pluchea indica leaves from various Thai provinces contain 0.71-1.89% w/w of 3,4-dicaffeoylquinic acid, with commercial products showing ranges of 0.53-3.77% w/w [46]. Brazilian propolis, derived primarily from Baccharis dracunculifolia, contains 3,4-dicaffeoylquinic acid as a major constituent [47] [48] [49] [50].

Environmental Factors Affecting Biosynthesis and Accumulation

Environmental conditions significantly influence the biosynthesis and accumulation of 3,4-dicaffeoylquinic acid in plant tissues. Light exposure represents one of the most critical environmental factors affecting caffeoylquinic acid production. Studies demonstrate that ultraviolet-C radiation consistently increases the levels of dicaffeoylquinic acids in globe artichoke, with peak accumulation occurring 24 hours after UV exposure [43] [42]. This response suggests a protective role for dicaffeoylquinic acids against UV-induced damage [43].

Temperature effects on 3,4-dicaffeoylquinic acid accumulation show complex relationships with geographical distribution. Research on Erigeron breviscapus across different latitudes reveals that 1,5-dicaffeoylquinic acid concentration correlates positively with latitude and negatively with annual average temperature [51]. While specific data for 3,4-dicaffeoylquinic acid is limited, these findings suggest that cooler environments may enhance dicaffeoylquinic acid biosynthesis [51].

Precipitation patterns also influence dicaffeoylquinic acid accumulation. Studies indicate that 3,5-dicaffeoylquinic acid concentration correlates positively with annual average precipitation, suggesting that moist environments enhance dicaffeoylquinic acid synthesis [51] [52]. This relationship likely extends to other dicaffeoylquinic acid isomers, including the 3,4-isomer [51].

Shade conditions affect caffeoylquinic acid accumulation in bush tea plants, with white shade nets (80% light reduction) proving effective for enhancing accumulation of caffeoylquinic acid and dicaffeoylquinic acid derivatives [53]. This indicates that controlled light conditions can optimize secondary metabolite production [53].

Seasonal variations also impact 3,4-dicaffeoylquinic acid content. Research on walnut leaves shows that dicaffeoylquinic acids, including the 3,4-isomer, are present throughout the growing season but show varying concentrations from April to September [54]. Photochemical trans-cis isomerization under UV irradiation occurs during summer months, affecting the geometric configuration of these compounds [54].

Concentration Variations Across Plant Tissues

Plant tissue distribution of 3,4-dicaffeoylquinic acid demonstrates significant organ-specific and developmental stage-dependent variations. In coffee plants, detailed histochemical analysis reveals that caffeoylquinic acids, including dicaffeoylquinic acid derivatives, show specific localization patterns during leaf development [55] [56] [57] [58].

Young coffee leaves exhibit the highest concentrations of dicaffeoylquinic acids, with compounds specifically localized in chlorenchyma cells where they appear associated with chloroplasts [55] [56]. This chloroplastic association suggests a protective role against light-induced oxidative damage [55]. As leaves mature, caffeoylquinic acids redistribute to vascular tissues, particularly accumulating in bundle sheath cells and phloem sclerenchyma [55] [56].

Sweet potato tissues show dramatic differences in 3,4-dicaffeoylquinic acid content between organs and developmental stages. Young sweet potato leaves contain the highest concentrations (2890.8 mg/100 g dry weight), representing an 8-fold higher content than mature leaves (342.3 mg/100 g dry weight) and a 20-fold higher content than old leaves (139.6 mg/100 g dry weight) [35]. Storage root tissues generally contain lower concentrations than leaf tissues, though significant varietal differences exist [37] [38].

In sweetpotato storage roots, tissue-specific distribution patterns emerge. Research indicates that caffeoylquinic acid concentrations are highest in cortex tissues, intermediate in stele, and lowest in periderm across multiple genotypes [59] [60]. The 3,5-dicaffeoylquinic acid isomer typically comprises over 80% of total dicaffeoylquinic acid content in most tissues [59] [60].

Coffee fruit development shows stage-specific accumulation patterns for dicaffeoylquinic acids. During rapid expansion and pericarp growth (Stage I), dicaffeoylquinic acids including 3,4-dicaffeoylquinic acid are present in whole fruits [20] [21] [22] [23]. As fruits progress through endosperm formation (Stage II) to mature green (Stage III) stages, dicaffeoylquinic acid content varies, with Coffea canephora generally showing higher dicaffeoylquinic acid content than Coffea arabica [20] [21] [22] [23].

Artichoke tissues demonstrate stress-responsive accumulation patterns. Non-frosted artichoke heads contain significantly higher hydroxycinnamic acid concentrations than frosted specimens, with nearly two-fold increases observed across most compounds [61]. Environmental stress consistently enhances dicaffeoylquinic acid accumulation in artichoke leaves [43] [42].

Seasonal and Geographical Variations in Content

Seasonal variations in 3,4-dicaffeoylquinic acid content reflect complex interactions between environmental conditions and plant physiological cycles. Multi-year studies on various tree species reveal consistent seasonal patterns in polyphenol accumulation, including caffeoylquinic acid derivatives [62] [63].

Research demonstrates that dicaffeoylquinic acid concentrations generally peak during early growing seasons and decline through summer months. In walnut leaves, dicaffeoylquinic acids including 3,4-dicaffeoylquinic acid show maximum concentrations in May, followed by gradual decreases through September [54]. This pattern correlates with photochemical isomerization processes occurring under summer UV irradiation [54].

Geographical distribution studies reveal significant regional variations in dicaffeoylquinic acid content. Analysis of Erigeron breviscapus across its natural distribution shows that environmental factors including latitude, temperature, and precipitation significantly influence dicaffeoylquinic acid accumulation [51]. Northern populations exposed to cooler temperatures and higher latitudes demonstrate enhanced dicaffeoylquinic acid production [51].

In Pluchea indica, geographical variations across different Thai provinces result in concentration ranges of 0.71-1.89% w/w for 3,4-dicaffeoylquinic acid in leaves [46]. Notably, plants cultivated in coastal saline environments show increased concentrations of active compounds, suggesting that environmental stress enhances secondary metabolite production [46].

Altitudinal gradients affect caffeoylquinic acid accumulation patterns. Studies indicate that higher elevation growth sites correlate with increased levels of caffeic acid derivatives, particularly in mountain-dwelling plant species [64]. This relationship suggests that altitude-associated environmental stresses, including temperature variations and UV exposure, enhance dicaffeoylquinic acid biosynthesis [64].

Seasonal accumulation patterns in coffee plants show that biosynthetic activity for chlorogenic acids, including dicaffeoylquinic acid derivatives, peaks during early fruit development stages and decreases significantly during ripening [21] [22] [23]. Young fruits demonstrate high biosynthetic activity, while fully ripened fruits show reduced caffeoylquinic acid production [21] [22] [23].

Year-to-year variations in dicaffeoylquinic acid content reflect climatic fluctuations and their impacts on plant secondary metabolism. Three-year studies on tree species demonstrate that while general seasonal patterns remain consistent, absolute concentrations vary significantly between years depending on specific environmental conditions [62] [63].